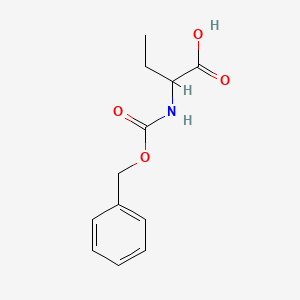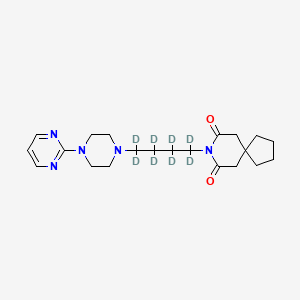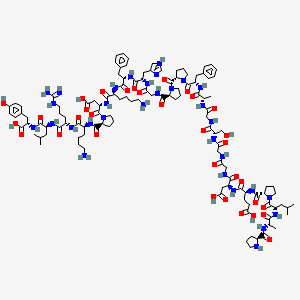
FGF basic (1-24) (human, bovine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fibroblast growth factor basic (1-24) (human, bovine) is a single-chain polypeptide growth factor that plays a significant role in wound healing and is a potent inducer of angiogenesis. It is a heparin-binding growth factor belonging to the fibroblast growth factor family, which shares 35-60% amino acid sequence homology and is highly conserved among species .
Aplicaciones Científicas De Investigación
Fibroblast growth factor basic has a wide range of scientific research applications, including:
Biology: It is used to study cell proliferation, differentiation, and migration. .
Medicine: Fibroblast growth factor basic is used in wound healing and tissue regeneration studies. .
Industry: It is used in the production of cell culture media and as a supplement in various biotechnological applications
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
FGF-basic and its receptor (FGFR) play an essential role in the development and maintenance of the nervous system as well as in neuroinflammation and have been shown to improve the survival rate of dopaminergic neurons . This lays a foundation for further study on the potential function in the regulation of bovine adipogenic differentiation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fibroblast growth factor basic (1-24) can be synthesized using recombinant DNA technology. The gene encoding the fibroblast growth factor basic is inserted into an expression vector, which is then introduced into a host cell such as Escherichia coli or HEK293 cells. The host cells are cultured under conditions that promote the expression of the fibroblast growth factor basic protein. The protein is then purified using techniques such as affinity chromatography .
Industrial Production Methods
In industrial settings, fibroblast growth factor basic is produced using large-scale fermentation processes. The recombinant host cells are grown in bioreactors, and the fibroblast growth factor basic protein is harvested and purified using a series of chromatographic steps to ensure high purity and activity .
Análisis De Reacciones Químicas
Types of Reactions
Fibroblast growth factor basic undergoes various biochemical reactions, including phosphorylation, glycosylation, and proteolytic cleavage. These modifications can affect its stability, activity, and interactions with other molecules .
Common Reagents and Conditions
Common reagents used in the reactions involving fibroblast growth factor basic include heparin, which enhances its stability and activity, and various proteases that can cleave the protein at specific sites .
Major Products Formed
The major products formed from the reactions involving fibroblast growth factor basic include phosphorylated and glycosylated forms of the protein, which can have different biological activities and properties .
Comparación Con Compuestos Similares
Fibroblast growth factor basic is similar to other members of the fibroblast growth factor family, such as fibroblast growth factor 1 (acidic fibroblast growth factor) and fibroblast growth factor 2. fibroblast growth factor basic is unique in its higher heparin-binding affinity and its ability to induce angiogenesis more potently . Other similar compounds include fibroblast growth factor 4, fibroblast growth factor 5, and fibroblast growth factor 10, which have different tissue distribution and biological activities .
Propiedades
IUPAC Name |
(4S)-5-[[(2S)-1-[[2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-methyl-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C118H173N31O33/c1-64(2)49-78(107(171)145-85(117(181)182)53-70-35-37-72(151)38-36-70)139-104(168)76(30-18-44-125-118(121)122)135-103(167)75(28-14-16-42-120)137-111(175)88-32-21-46-147(88)115(179)84(56-97(160)161)144-105(169)74(27-13-15-41-119)136-108(172)79(51-68-23-9-7-10-24-68)140-109(173)80(54-71-57-123-63-130-71)133-94(155)61-129-110(174)87-31-19-47-148(87)116(180)90-34-22-48-149(90)114(178)83(52-69-25-11-8-12-26-69)143-98(162)66(5)131-92(153)60-128-101(165)86(62-150)134-93(154)59-126-91(152)58-127-100(164)81(55-96(158)159)141-106(170)77(39-40-95(156)157)138-112(176)89-33-20-45-146(89)113(177)82(50-65(3)4)142-99(163)67(6)132-102(166)73-29-17-43-124-73/h7-12,23-26,35-38,57,63-67,73-90,124,150-151H,13-22,27-34,39-56,58-62,119-120H2,1-6H3,(H,123,130)(H,126,152)(H,127,164)(H,128,165)(H,129,174)(H,131,153)(H,132,166)(H,133,155)(H,134,154)(H,135,167)(H,136,172)(H,137,175)(H,138,176)(H,139,168)(H,140,173)(H,141,170)(H,142,163)(H,143,162)(H,144,169)(H,145,171)(H,156,157)(H,158,159)(H,160,161)(H,181,182)(H4,121,122,125)/t66-,67-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFTYXKQUONNFY-NQXPEFQPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC=N4)NC(=O)CNC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(CC7=CC=CC=C7)NC(=O)C(C)NC(=O)CNC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C8CCCN8C(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C9CCCN9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@@H]9CCCN9 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C118H173N31O33 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2553.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3028403.png)
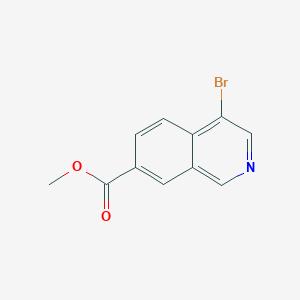
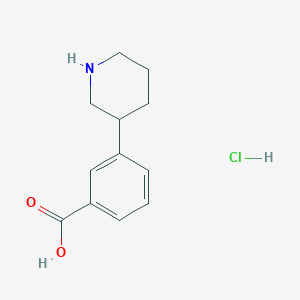
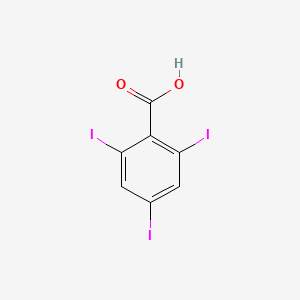
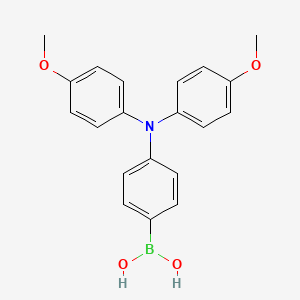
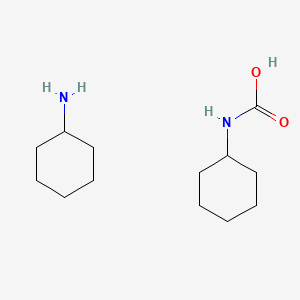
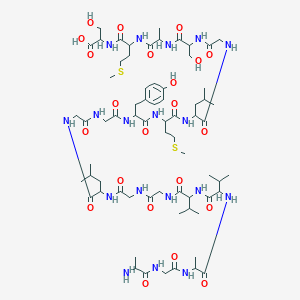
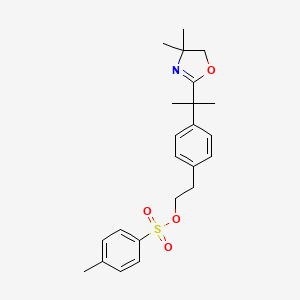
![2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/structure/B3028415.png)
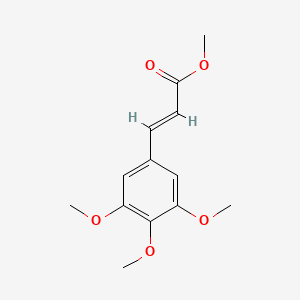
![pyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B3028418.png)
